2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of multifunctional building blocks and reagents. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . Similarly, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog of an influenza fusion inhibitor, involves tritiation and coupling reactions . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by N–H⋯O hydrogen bonds . This information is valuable for understanding the molecular geometry and potential intermolecular interactions of similar compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a novel bioreductive drug, involves the reduction of nitro groups and the formation of amines and hydroxylamines . This type of reactivity could be relevant to the compound of interest, particularly if it contains reducible functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their functional groups and molecular structure. For instance, the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied in aqueous solutions, showing concentration-dependent effects . These properties are important for understanding the behavior of the compound in different environments and could be indicative of the properties of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide.
Scientific Research Applications
Copper-Catalyzed Synthesis of 2-Hydroxybenzamides
An efficient copper-catalyzed method for synthesizing 2-hydroxybenzamides from 2-chlorobenzamide substrates has been developed. This reaction, facilitated by copper iodide/1,10-phenanthroline and potassium hydroxide in water, can produce a series of 2-hydroxybenzamides with various functional groups, including fluoro and chloro, in significant yields. The compatibility of this method with other aromatic 2-chloroarylamides highlights its versatility and practicality for synthesizing 2-hydroxybenzamides, offering a convenient and economical approach using low-cost reagents in water (Balkrishna & Kumar, 2012).
Charge Density Analysis
Research on the charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide has been conducted. Through high-resolution X-ray diffraction data, short Cl···F and F···F interactions were observed. The study provides insights into the attractive nature of intermolecular Cl···F interaction in 2-chloro-4-fluorobenzoic acid and the polarization effects on the fluorine atom in 4-fluorobenzamide, contributing to the understanding of molecular interactions in crystal engineering (Hathwar & Row, 2011).
Synthesis of Fluoroamide-Directed C-H Fluorination
A novel iron-catalyzed, fluoroamide-directed method for fluorination of benzylic, allylic, and unactivated C-H bonds has been introduced. This methodology involves the chemoselective transfer of fluorine to produce the corresponding fluorides efficiently. Demonstrating broad substrate scope and functional group tolerance, this approach offers a metal-mediated alternative for C-H fluorination without the need for noble metals, suggesting potential applications in the synthesis of fluorinated organic compounds (Groendyke, AbuSalim, & Cook, 2016).
properties
IUPAC Name |
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO2/c16-13-8-11(17)6-7-12(13)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTJXCGMDNACAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide |
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